Emetine

描述

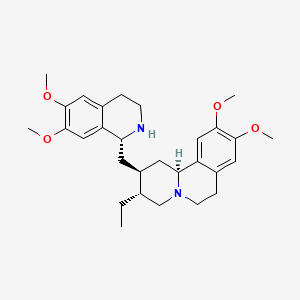

Structure

3D Structure

属性

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVVAXYIELKVAI-CKBKHPSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

316-42-7 (di-hydrochloride) | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022980 | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE AMORPHOUS POWDER | |

CAS No. |

483-18-1, 316-42-7 | |

| Record name | (-)-Emetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74 °C | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Emetine's Mechanism of Action in Protein Synthesis Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its mechanism of action has been extensively studied, revealing a specific interaction with the 80S ribosome that halts the elongation phase of translation. This technical guide provides a comprehensive overview of the molecular basis of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Protein Synthesis Inhibition

This compound exerts its inhibitory effect on protein synthesis by specifically targeting the eukaryotic ribosome. The primary mechanism involves the following key steps:

-

Binding to the 40S Ribosomal Subunit: this compound binds to a specific pocket on the small (40S) ribosomal subunit.[1]

-

Interaction with the E-site: Cryo-electron microscopy (cryo-EM) studies have precisely mapped the binding site of this compound to the E-site (Exit site) of the 40S subunit.[2][3] This binding pocket is located at the interface between the 40S and 60S subunits.

-

Inhibition of Translocation: By occupying the E-site, this compound physically obstructs the movement of the mRNA-tRNA complex through the ribosome.[2][3] This process, known as translocation, is a critical step in the elongation cycle of protein synthesis, where the ribosome moves one codon downstream along the mRNA.

-

Stalling of the Ribosome: The blockage of translocation leads to the stalling of the ribosome on the mRNA molecule, preventing the addition of subsequent amino acids to the growing polypeptide chain. This ultimately results in the cessation of protein synthesis.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a protein synthesis inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions.

| Cell Line/System | IC50 (Protein Synthesis Inhibition) | Reference |

| HepG2 (human liver cancer cell line) | 2200 ± 1400 nM | [4] |

| Primary Rat Hepatocytes (PRH) | 620 ± 920 nM | [4] |

| MGC803 (human gastric cancer cell line) | 49.7 nM | N/A |

| HGC-27 (human gastric cancer cell line) | 24.4 nM | N/A |

| HeLa Cells (in vivo) | < 10⁻⁷ M | [5] |

| HeLa Cells (cell-free extract) | 8 x 10⁻⁵ M | [5] |

| Rabbit Reticulocytes (cell-free extract) | 2 x 10⁻⁵ M | [5] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

In Vitro Translation Assay for IC50 Determination

This assay measures the concentration of this compound required to inhibit protein synthesis by 50% in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Reporter mRNA (e.g., luciferase mRNA)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare a master mix: Combine the cell-free extract, amino acid mixture (including the radiolabeled amino acid), and reporter mRNA in a reaction buffer.

-

Create a dilution series of this compound: Prepare a range of this compound concentrations to be tested.

-

Set up the translation reactions: In separate reaction tubes, combine the master mix with each concentration of this compound. Include a control reaction with no this compound.

-

Incubate the reactions: Incubate the tubes at the optimal temperature for the cell-free system (typically 30-37°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Stop the reactions: Terminate the translation reactions by adding an equal volume of ice-cold TCA. This will precipitate the newly synthesized, radiolabeled proteins.

-

Wash the precipitates: Pellet the precipitated proteins by centrifugation, and wash them with TCA to remove unincorporated radiolabeled amino acids.

-

Quantify protein synthesis: Resuspend the protein pellets in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Calculate IC50: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in protein synthesis compared to the control.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique used to map the precise locations of ribosomes on mRNA transcripts at a genome-wide level, providing a snapshot of the "translatome."

Protocol Overview:

-

Cell Treatment: Treat cells with this compound to stall ribosomes on the mRNA. A control group of untreated cells should also be included.

-

Lysis and Nuclease Digestion: Lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by the ribosomes.

-

Ribosome Monosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose gradient centrifugation or size exclusion chromatography.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe them into cDNA, and amplify the cDNA library by PCR.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The density of reads at specific locations reveals the positions of stalled ribosomes. Analysis software can identify ribosome pausing sites and quantify changes in translation efficiency upon this compound treatment.[3][6][7][8]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.

Methodology:

-

Ribosome Purification: Purify 80S ribosomes from a eukaryotic source.

-

Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation (Vitrification): Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the complexes in a near-native, frozen-hydrated state.[9][10]

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of 2D projection images of the randomly oriented this compound-ribosome complexes is collected.[5]

-

Image Processing and 3D Reconstruction: The 2D images are computationally processed to determine their orientations and classified to identify different conformational states. These images are then used to reconstruct a high-resolution 3D density map of the this compound-bound ribosome.[11]

-

Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecule is built into the 3D density map and refined to fit the experimental data. This provides a detailed molecular view of the drug-target interaction.

Signaling Pathways and Cellular Responses to this compound-Induced Ribosomal Stress

The stalling of ribosomes by this compound is not a passive event. Cells have evolved sophisticated surveillance mechanisms to detect and respond to such ribosomal stress.

The Ribotoxic Stress Response (RSR)

This compound-induced ribosome stalling, particularly when it leads to ribosome collisions, is a potent trigger of the Ribotoxic Stress Response (RSR).[2][8] This signaling cascade is primarily mediated by the MAP3K ZAKα.[1][2][12][13]

Key steps in RSR activation:

-

Sensing of Stalled/Collided Ribosomes: The C-terminal domain of ZAKα acts as a sensor that directly recognizes stalled and collided ribosomes.[1][14][15] This interaction is thought to occur at the interface of collided ribosomes.[16]

-

ZAKα Activation: Upon binding to the stalled ribosome, ZAKα undergoes autophosphorylation and is activated.[13]

-

MAPK Cascade Activation: Activated ZAKα then phosphorylates and activates downstream MAP2Ks (MKK3/6 and MKK4/7), which in turn phosphorylate and activate the p38 and JNK MAP kinases.[12]

-

Downstream Effects: Activated p38 and JNK regulate the activity of numerous transcription factors and other cellular proteins, leading to changes in gene expression, cell cycle arrest, and, in cases of severe or prolonged stress, apoptosis.

The Integrated Stress Response (ISR)

This compound-induced ribosomal stress can also activate the Integrated Stress Response (ISR). A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α).

Activation of the ISR by this compound can occur through:

-

PKR Activation: The double-stranded RNA-activated protein kinase (PKR) is a known sensor of cellular stress, including ribosomal stress.[2][6][17][18][19] While the precise mechanism of its activation by this compound-stalled ribosomes is still under investigation, it is thought to involve conformational changes in the ribosome or associated RNAs that are recognized by PKR.[2][6]

-

eIF2α Phosphorylation: Activated PKR phosphorylates eIF2α at Serine 51.

-

Global Translation Inhibition: Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.

-

Preferential Translation of ATF4: Paradoxically, eIF2α phosphorylation leads to the preferential translation of the transcription factor ATF4. This is due to the presence of upstream open reading frames (uORFs) in the 5' untranslated region of the ATF4 mRNA.[4][20][21][22][23] Under normal conditions, these uORFs repress ATF4 translation. However, under stress conditions with limited active eIF2, scanning ribosomes are more likely to bypass the inhibitory uORFs and initiate translation at the ATF4 start codon.

-

ATF4-Mediated Gene Expression: ATF4 then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, amino acid metabolism, and autophagy.

Visualizations

Signaling Pathways

References

- 1. bioengineer.org [bioengineer.org]

- 2. Ribosome collisions trigger general stress responses to regulate cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. End-to-end pipeline for differential analysis of pausing in ribosome profiling data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 8. DSpace [cora.ucc.ie]

- 9. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. ZAKα Recognizes Stalled Ribosomes through Partially Redundant Sensor Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. geneonline.com [geneonline.com]

- 17. Double-Stranded RNA-Activated Protein Kinase (PKR) Is Negatively Regulated by 60S Ribosomal Subunit Protein L18 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | PKR: A Kinase to Remember [frontiersin.org]

- 19. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reinitiation involving upstream ORFs regulates ATF4 mRNA translation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5′ short ORFs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. uORF-Mediated Translational Regulation of ATF4 Serves as an Evolutionarily Conserved Mechanism Contributing to Non-Small-Cell Lung Cancer (NSCLC) and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

Emetine: From Jungle Remedy to Precision Research Tool - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emetine, a natural alkaloid derived from the Ipecacuanha root, has undergone a remarkable transformation from a traditional emetic and anti-protozoal agent to a sophisticated research tool in modern cell biology and drug discovery. Its potent and specific inhibition of eukaryotic protein synthesis has made it an invaluable instrument for dissecting complex cellular processes. This technical guide provides a comprehensive overview of the historical discovery and development of this compound, its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use as a research tool, and its impact on our understanding of cellular signaling pathways.

Historical Discovery and Development

The journey of this compound began centuries ago with the indigenous use of the Ipecacuanha plant (Carapichea ipecacuanha) in Brazil for its emetic properties.[1][2] The root's medicinal value was first introduced to Europe in the 17th century, where it was utilized to treat dysentery.[1][3][4] A Portuguese friar first mentioned the plant in the early 1600s, and it was later brought to Paris in 1672.[2][4] The physician Helvetius famously used it to treat members of the French royal court for dysentery.[1][3] In the 18th century, it became a key ingredient in "Dover's Powder," a widely used fever treatment developed by Thomas Dover.[1][5]

The early 19th century marked a significant turning point when French chemists at the School of Chemistry in Paris isolated the active alkaloids from the ipecac root, identifying this compound and cephaeline as the primary compounds responsible for its effects.[1] This discovery allowed for more controlled and effective administration, particularly for the treatment of amoebic dysentery, after the identification of Entamoeba histolytica as the causative agent.[1] While its clinical use has since been limited due to toxicity, these early investigations laid the groundwork for this compound's second life as a powerful tool in the research laboratory.

References

- 1. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Translation elongation inhibitors stabilize select short-lived transcripts - PMC [pmc.ncbi.nlm.nih.gov]

Emetine's Interruption of the 40S Ribosomal Subunit: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Emetine, a natural alkaloid derived from the ipecac root, is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves the direct targeting of the 40S ribosomal subunit, leading to a stall in the translation elongation cycle. This technical guide provides an in-depth examination of the molecular interactions, cellular consequences, and experimental methodologies used to study this compound's role as a crucial tool in ribosomal research and a potential therapeutic agent. We consolidate quantitative data on its inhibitory effects, detail key experimental protocols for its study, and provide visual workflows and pathway diagrams to elucidate its complex mechanism.

Introduction

This compound is an isoquinoline alkaloid historically used as an emetic and anti-protozoal agent. In the context of molecular biology and drug development, it is highly valued as a specific and potent inhibitor of eukaryotic protein synthesis.[1] Unlike many other translation inhibitors, this compound's effects can be irreversible, making it a stable tool for studying processes that depend on de novo protein synthesis, such as protein degradation and DNA replication.[2][3] Its specific interaction with the ribosome has made it instrumental in dissecting the mechanics of translation.

The eukaryotic ribosome, an 80S complex, is composed of a large (60S) and a small (40S) subunit. The 40S subunit is responsible for binding mRNA and ensuring the fidelity of codon-anticodon pairing. This compound exerts its inhibitory effect by binding directly to a specific pocket on the 40S subunit, thereby arresting the dynamic process of polypeptide chain elongation.[4]

Mechanism of Action at the 40S Subunit

This compound functions as a translation elongation inhibitor by preventing the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) after peptide bond formation.

Key mechanistic details include:

-

Binding Site: High-resolution cryo-electron microscopy (cryo-EM) has revealed that this compound binds to the E-site (exit site) of the 40S ribosomal subunit.[4][5] This binding pocket is formed by elements of the 18S rRNA and the ribosomal protein uS11.

-

Inhibition of Translocation: By occupying the E-site on the small subunit, this compound physically obstructs the movement of the mRNA-tRNA complex. This action effectively locks the ribosome in a pre-translocational state, preventing the ribosome from moving to the next codon on the mRNA.[4][6]

-

Irreversibility: The binding of this compound to the 40S subunit is considered functionally irreversible under physiological conditions, leading to a stable blockage of protein synthesis.[2]

-

Resistance Mutations: Cellular resistance to this compound is primarily associated with mutations in the gene encoding the 40S ribosomal protein S14 (in hamster cells, this protein has also been referred to as S20). These mutations likely alter the conformation of the this compound binding pocket, reducing its affinity for the drug.

Quantitative Data Presentation

This compound's potency varies across different cell types and experimental conditions. The following table summarizes key quantitative data regarding its inhibitory activity.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC₅₀ (Protein Synthesis) | HepG2 (human liver carcinoma) | 2200 ± 1400 nM | [7][8] |

| Primary Rat Hepatocytes | 620 ± 920 nM | [7][8] | |

| PrEC (prostate epithelial cells) | 35.7 nM | [9] | |

| HeLa (human cervical cancer) | Effective at < 1 µM | [6][10] | |

| CC₅₀ (Cytotoxicity, 72h) | HepG2 | 81 ± 9 nM | [7][8] |

| Primary Rat Hepatocytes | 180 ± 700 nM | [7][8] | |

| Binding Characteristics | 40S Ribosomal Subunit | Functionally Irreversible | [2] |

Note: IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration of this compound required to inhibit 50% of protein synthesis. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of cells in a given time period.

Signaling and Cellular Consequences

The acute arrest of translation elongation by this compound triggers several downstream cellular responses. One of the most well-studied is its effect on Stress Granules (SGs) . SGs are cytoplasmic aggregates of untranslated messenger ribonucleoproteins (mRNPs) that form when translation initiation is stalled.

Because this compound inhibits elongation rather than initiation, it traps ribosomes and their associated mRNAs in polysomes. This sequestration prevents the disassembly of polysomes and the subsequent release of mRNPs that would otherwise aggregate into SGs under stress conditions that inhibit initiation (e.g., eIF2α phosphorylation). Therefore, this compound treatment can lead to the disassembly of existing SGs or prevent their formation.

Experimental Protocols

Investigating the effects of this compound on the 40S ribosome involves a variety of specialized techniques. Below are detailed methodologies for key experiments.

In Vitro Translation (IVT) Assay

This assay measures the direct inhibitory effect of this compound on protein synthesis using a cell-free system, such as rabbit reticulocyte lysate (RRL).

Objective: To determine the IC₅₀ of this compound for protein synthesis.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Reporter mRNA (e.g., Firefly Luciferase mRNA)

-

Amino Acid Mixture (minus methionine)

-

³⁵S-Methionine or a non-radioactive detection system (e.g., Luciferase Assay Reagent)

-

This compound stock solution (in DMSO or water)

-

Nuclease-free water

Protocol:

-

Reaction Setup: On ice, prepare a master mix containing RRL, amino acid mixture, and nuclease-free water according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in nuclease-free water or the appropriate vehicle. Include a vehicle-only control.

-

Incubation: Aliquot the master mix into reaction tubes. Add the this compound dilutions or vehicle control to each tube.

-

Initiation of Translation: Add the reporter mRNA to each tube to start the reaction.

-

Reaction Conditions: Incubate the reactions at 30°C for 60-90 minutes.

-

Quantification (Radioactive): To stop the reaction, add NaOH. Precipitate the synthesized proteins using trichloroacetic acid (TCA). Collect the precipitates on filter paper, wash, and measure the incorporated ³⁵S-methionine using a scintillation counter.

-

Quantification (Non-Radioactive): Add Luciferase Assay Reagent to each reaction according to the manufacturer's protocol. Measure luminescence using a luminometer.

-

Data Analysis: Plot the percentage of inhibition against the log of this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Ribosome Profiling (Ribo-Seq)

Ribo-Seq provides a genome-wide snapshot of ribosome positions on mRNA, revealing precisely where translation is stalled by this compound.

Objective: To map the sites of this compound-induced ribosome stalling on a transcriptome-wide scale.

Materials:

-

Cultured eukaryotic cells

-

This compound

-

Lysis buffer containing cycloheximide (to prevent ribosome run-off during lysis)

-

RNase I

-

Sucrose gradient solutions (e.g., 10-50%)

-

RNA purification kits

-

Reagents for library preparation (reverse transcriptase, ligases, PCR primers)

-

Next-generation sequencer

Protocol:

-

Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 100 µg/mL) for a short duration (5-10 minutes) to arrest translating ribosomes.

-

Cell Lysis: Harvest and lyse the cells in a polysome lysis buffer.

-

Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of ~28-30 nucleotides.

-

Ribosome Isolation: Load the digested lysate onto a sucrose density gradient and centrifuge to isolate the 80S monosome fraction.

-

RPF Extraction: Extract the RNA (the RPFs) from the isolated monosome fraction.

-

Library Preparation:

-

Purify the RPFs by size selection on a denaturing polyacrylamide gel.

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA RPFs into cDNA.

-

Amplify the cDNA library via PCR.

-

-

Sequencing and Analysis: Sequence the prepared library using a next-generation sequencing platform. Align the resulting reads to a reference genome/transcriptome to map the precise locations of the stalled ribosomes.

Cryo-Electron Microscopy (Cryo-EM) Workflow

Cryo-EM is used to determine the high-resolution 3D structure of the this compound-ribosome complex.

Objective: To visualize the binding of this compound to the 40S ribosomal subunit at near-atomic resolution.

Protocol Outline:

-

Sample Preparation: Purify high-quality, homogenous 80S ribosomes from a eukaryotic source.

-

Complex Formation: Incubate the purified ribosomes with a saturating concentration of this compound to ensure all ribosomes are bound to the drug.

-

Vitrification: Apply a small volume of the this compound-ribosome complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the complex.[4]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many randomly oriented ribosome particles, are collected automatically.

-

Image Processing: Specialized software is used to identify individual ribosome particles from the images. These particles are then aligned and classified into homogenous groups based on their orientation and conformation.

-

3D Reconstruction and Modeling: The 2D images from the final particle set are computationally combined to generate a high-resolution 3D electron density map. An atomic model of the ribosome and the this compound molecule is then built and refined to fit this map, revealing the precise molecular interactions.[4]

Conclusion

This compound remains an indispensable tool for molecular biology, providing a robust method for inhibiting eukaryotic translation elongation. Its specific targeting of the 40S ribosomal subunit E-site offers a clear mechanism for arresting protein synthesis. The methodologies detailed in this guide—from quantitative biochemical assays to advanced structural and genomic techniques—provide a framework for researchers to investigate the intricate functions of the ribosome and the cellular pathways that are dependent on active translation. As our understanding of ribosomal regulation in disease grows, the precise mechanism of inhibitors like this compound may offer new avenues for therapeutic intervention.

References

- 1. Inhibitors of protein biosynthesis. V. Effects of this compound on protein and nucleic acid biosynthesis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iterative Design of this compound-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein synthesis in intact HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Emetine Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine, a natural alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1] In recent years, its potent cytotoxic and antiviral properties have garnered significant interest within the research and drug development communities, particularly in the context of oncology and virology.[2][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades. This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 40S ribosomal subunit, which halts the translocation of peptidyl-tRNA.[1][2] This fundamental activity triggers a cascade of downstream effects, profoundly impacting cell proliferation, survival, and stress responses.

Core Cellular Processes Modulated by this compound

This compound treatment initiates a complex cellular response, primarily centered around the induction of apoptosis, modulation of critical signaling pathways, and cell cycle arrest. The following sections delve into the specifics of these effects, presenting quantitative data and the experimental protocols used to generate them.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize the quantitative data from various studies, offering a comparative look at this compound's efficacy across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| MGC803 | Gastric Cancer | 0.0497 | 72 h | [4] |

| HGC-27 | Gastric Cancer | 0.0244 | 72 h | [4] |

| MDA-MB-231 | Breast Cancer | Not specified (effective at nM concentrations) | 48 h | [1] |

| MDA-MB-468 | Breast Cancer | Not specified (effective at nM concentrations) | 48 h | [1] |

| KG-1a | Acute Myeloid Leukemia | ~0.5 - 2 (concentration range tested) | 12-72 h | [2] |

| HL-60 | Acute Promyelocytic Leukemia | < 1 | 72 h | [2] |

| NB4 | Acute Promyelocytic Leukemia | < 1 | 72 h | [2] |

| THP-1 | Acute Monocytic Leukemia | < 1 | 72 h | [2] |

| Jurkat | T-cell Leukemia | < 1 | 72 h | [2] |

| K-562 | Chronic Myelogenous Leukemia | < 1 | 72 h | [2] |

| MCF-7 | Breast Cancer | < 1 | 72 h | [2] |

| HCT116 | Colon Cancer | 0.06 | 72 h | [2] |

| B16-F10 | Melanoma | 4.35 | 72 h | [2] |

| HepG2 | Hepatocellular Carcinoma | < 1 | 72 h | [2] |

| HSC-3 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |

| CAL27 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |

| SSC-9 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |

| SSC-25 | Oral Squamous Carcinoma | < 1 | 72 h | [2] |

Table 2: this compound-Induced Apoptosis in Gastric Cancer Cells

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Treatment Duration | Reference |

| MGC803 | 0.1 | 7.63 | 24 h | [4] |

| MGC803 | 0.3 | 10.43 | 24 h | [4] |

| MGC803 | 1 | 19.63 | 24 h | [4] |

| HGC-27 | 0.1 | 16.27 | 24 h | [4] |

| HGC-27 | 0.3 | 19.31 | 24 h | [4] |

| HGC-27 | 1 | 23.17 | 24 h | [4] |

Key Signaling Pathways Affected by this compound

The Apoptosis Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5] Treatment with this compound leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, including caspase-3, -6, -8, and -9.[5] Notably, Bcl-2 overexpressing cells show reduced sensitivity to this compound, further implicating the mitochondrial pathway.[5] Studies have also shown that this compound's pro-apoptotic effects are largely independent of p53 status.[5]

Mitogen-Activated Protein Kinase (MAPK) Signaling

This compound differentially modulates the activity of MAPK family members. In gastric cancer cells, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) while increasing the phosphorylation of p38 and c-Jun N-terminal Kinase (JNK).[4] The inhibition of the pro-proliferative ERK pathway, coupled with the activation of the pro-apoptotic p38 and JNK pathways, contributes significantly to this compound's anti-cancer effects.[4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, often dysregulated in cancer, is another target of this compound. In breast cancer cells, this compound treatment leads to a decrease in the levels of key pathway components including active β-catenin, Axin2, and LEF1.[4] This inhibition of the Wnt/β-catenin signaling cascade contributes to the suppression of cancer cell proliferation and survival.

PI3K/AKT and Hippo/YAP Signaling Pathways

In gastric cancer, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT and Hippo/YAP signaling pathways.[4] Treatment with this compound leads to a reduction in the phosphorylation of AKT and a decrease in the expression of the Hippo pathway effector YAP1 and its downstream targets, CTGF and Survivin.[4] The simultaneous inhibition of these pro-survival and pro-proliferative pathways underscores the multi-faceted anti-cancer activity of this compound.

NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This anti-inflammatory effect is particularly relevant in the context of viral infections and certain cancers where NF-κB is constitutively active.[6][7] this compound's ability to suppress NF-κB contributes to its therapeutic potential beyond its direct cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular pathways.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MGC803, HGC-27, MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or acidified SDS solution

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for the desired duration (e.g., 48 or 72 hours).[1][4]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]

-

Remove the medium and add 150 µL of DMSO or acidified SDS to dissolve the formazan crystals.[1][4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0-1 µM) for 24 hours.[4]

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[9]

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins in a signaling pathway.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for a specific time (e.g., 18 hours).[4]

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[4]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Conclusion

This compound exerts its profound cellular effects through a multi-pronged mechanism initiated by the inhibition of protein synthesis. This primary action triggers a cascade of events, leading to the induction of apoptosis via the intrinsic pathway and the significant modulation of key signaling networks, including the MAPK, Wnt/β-catenin, PI3K/AKT, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. A thorough understanding of these intricate cellular responses is paramount for the strategic design of novel therapeutic interventions and the optimization of this compound-based treatment regimens in various disease contexts.

References

- 1. This compound exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristics of apoptosis induction by the alkaloid this compound in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

Emetine: A Potent Inhibitor of DNA and RNA Synthesis via Translational Arrest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine, a natural alkaloid derived from the ipecac root, is a powerful inhibitor of eukaryotic protein synthesis. This primary mechanism of action subsequently leads to a profound and rapid cessation of both DNA and RNA synthesis. By binding to the 40S ribosomal subunit, this compound stalls the translocation step of elongation, leading to a global arrest of translation. This immediate halt in the production of essential proteins, including short-lived cyclins, DNA polymerases, and transcription factors, starves the cellular machinery responsible for nucleic acid replication and transcription. This technical guide provides a comprehensive overview of this compound's inhibitory effects, detailing its mechanism of action, quantitative data on its efficacy, experimental protocols for its study, and the signaling pathways involved.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound's primary cellular target is the eukaryotic ribosome. It specifically binds to a pocket on the 40S ribosomal subunit, effectively locking the ribosome on the mRNA transcript.[1] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation.[2] The result is an abrupt and potent inhibition of protein synthesis.[3]

Recent research has definitively shown that this compound's inhibition of DNA synthesis is a direct consequence of this translational arrest, rather than a specific targeting of the replication machinery itself.[4] It blocks the synthesis of both leading and lagging DNA strands by preventing the production of proteins essential for DNA replication.[4] A former misconception that this compound specifically inhibits lagging strand synthesis has been clarified, with studies demonstrating that it does not induce the generation of single-stranded DNA or activate the replication checkpoint, which are hallmarks of lagging strand-specific inhibition.[4]

The inhibitory effect on RNA synthesis also stems from the depletion of necessary short-lived proteins, such as transcription factors and RNA polymerases.

dot

Figure 1: this compound's core mechanism of action.

Quantitative Data on Inhibitory Activity

The following tables summarize the quantitative data on this compound's inhibitory effects on protein synthesis and its downstream consequences on cell viability and viral replication, which are dependent on host cell DNA and RNA synthesis.

Table 1: Inhibition of Cellular Protein Synthesis by this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| HepG2 | Protein Synthesis Inhibition | 2200 ± 1400 | [5][6] |

| Primary Rat Hepatocytes | Protein Synthesis Inhibition | 620 ± 920 | [5][6] |

| BEC-hACE2 | Puromycin Incorporation | ~120 | [7] |

| Vero E6 | Puromycin Incorporation | ~110 | [7] |

| Rabbit Reticulocyte Lysate | Cell-free Translation | 1200 | [7] |

Table 2: Cytotoxicity and Antiviral Activity of this compound (a proxy for DNA/RNA Synthesis Inhibition)

| Cell Line / Virus | Assay | IC50 / EC50 (nM) | CC50 (nM) | Reference |

| MGC803 (Gastric Cancer) | Cell Viability (MTT) | 49.7 | - | [8] |

| HGC-27 (Gastric Cancer) | Cell Viability (MTT) | 24.4 | - | [8] |

| LNCaP (Prostate Cancer) | Cell Viability | - | - | [1] |

| PC3 (Prostate Cancer) | Cell Viability | - | - | [1] |

| MCF-7 (Breast Cancer) | Cell Viability | - | - | [1] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | - | - | [1] |

| PrEC (Normal Prostate) | Cell Viability | 35.7 | - | [1] |

| SARS-CoV-2 (Vero cells) | Viral Replication | 0.147 | 1603.8 | [9][10] |

| SARS-CoV-2 (Vero cells) | Viral Replication | 7 | 1960 | |

| Zika Virus (ZIKV) | Viral Replication | 121 (RdRp activity) | - | [9] |

| Human Cytomegalovirus (HCMV) | Viral Replication | 40 ± 1.72 | 8000 ± 560 | [11] |

| Peste des petits ruminants virus (PPRV) | Viral Replication | - | - | [12] |

| Newcastle disease virus (NDV) | Viral Replication | - | - | [12] |

| Buffalopoxvirus (BPXV) | Viral Replication | 3.03 ng/egg | 126.49 ng/egg | [12] |

| Bovine herpesvirus 1 (BHV-1) | Viral Replication | - | - | [12] |

Experimental Protocols

dot

Figure 2: General experimental workflow.

Measuring Protein Synthesis Inhibition

Method: O-propargyl-puromycin (OPP) incorporation assay.[4]

Principle: OPP is an analog of puromycin that is incorporated into newly synthesized polypeptide chains. The alkyne group of OPP can then be detected via a copper(I)-catalyzed click reaction with a fluorescent azide, allowing for quantification of protein synthesis.

Protocol:

-

Cell Culture: Plate cells (e.g., U2OS) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 20 minutes to 24 hours). Include a vehicle-only control.

-

OPP Labeling: Add OPP to the culture medium at a final concentration of 10-20 µM and incubate for 20-30 minutes under normal culture conditions.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a reaction buffer.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash cells twice with a wash buffer (e.g., 3% BSA in PBS).

-

(Optional) Counterstain nuclei with a DNA dye (e.g., Hoechst 33342).

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imager. Quantify the mean fluorescence intensity of the incorporated OPP signal per cell.

Measuring DNA Synthesis Inhibition

Method: 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay.[4][13]

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Similar to OPP, the alkyne group of EdU allows for its detection via a click reaction with a fluorescent azide.

Protocol:

-

Cell Culture and Treatment: Follow steps 1 and 2 from the protein synthesis protocol.

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal culture conditions.

-

Fixation, Permeabilization, and Click Reaction: Follow steps 4 and 5 from the protein synthesis protocol.

-

Washing, Staining, and Analysis: Follow steps 6 and 7 from the protein synthesis protocol, quantifying the mean fluorescence intensity of the incorporated EdU signal per cell.

Measuring RNA Synthesis Inhibition

Method: Quantitative reverse transcription PCR (qRT-PCR).[10][14]

Principle: This method measures the abundance of specific RNA transcripts. By comparing the levels of selected housekeeping gene transcripts in this compound-treated versus control cells, the overall impact on RNA synthesis can be inferred.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in the previous protocols.

-

RNA Isolation:

-

Lyse the cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

-

Isolate total RNA using a column-based kit or phenol-chloroform extraction.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, primers for a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the housekeeping gene in both control and this compound-treated samples.

-

Calculate the relative change in RNA levels using the ΔΔCt method.

-

Signaling Pathways and Downstream Effects

The inhibition of protein synthesis by this compound initiates a cascade of events that ultimately leads to the cessation of DNA and RNA synthesis. This is not due to the activation of a specific signaling pathway in the traditional sense, but rather the depletion of key cellular components with high turnover rates.

dot

Figure 3: Downstream effects of this compound-induced protein synthesis inhibition.

Impact on DNA Synthesis

The progression of the cell cycle, particularly the transition from G1 to S phase and DNA replication itself, is tightly regulated by the timely synthesis and degradation of cyclins and cyclin-dependent kinases (CDKs). Many of these regulatory proteins have short half-lives. This compound's inhibition of their synthesis leads to a rapid depletion of these factors, causing a cell cycle arrest, primarily at the G1/S boundary.[15]

Furthermore, the proteins that form the DNA replication machinery, including DNA polymerases, helicases, and primases, are also subject to turnover. The cessation of their production by this compound will inevitably lead to the stalling of active replication forks and prevent the initiation of new replication origins.

Impact on RNA Synthesis

Transcription is dependent on a continuous supply of RNA polymerases and various transcription factors, many of which are short-lived proteins. The inhibition of their synthesis by this compound will lead to a global downregulation of transcription. This effect is not immediate for all genes, as the stability of different mRNAs and proteins varies. However, the synthesis of new RNA molecules will be progressively and profoundly inhibited.

Conclusion

This compound serves as a powerful tool for studying the intricate coupling between protein synthesis and nucleic acid metabolism. Its primary action as a potent and irreversible inhibitor of translational elongation provides a clear and rapid mechanism for shutting down DNA and RNA synthesis. This is achieved not through direct enzymatic inhibition of polymerases, but by depleting the cell of the essential, often short-lived, protein components required for these fundamental processes. For researchers and drug development professionals, understanding this hierarchical mechanism is crucial for the interpretation of experimental results and for considering the therapeutic potential and toxicological profile of this compound and its derivatives. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the pleiotropic effects of this potent natural compound.

References

- 1. Iterative Design of this compound-Based Prodrug Targeting Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV DPPIV Using a Tandem Enzymatic Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial protein synthesis: inhibition by this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isolation and preliminary characterization of somatic cell mutants resistant to the protein synthesis inhibitor-emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of antiviral action and toxicities of ipecac alkaloids: this compound and dehydrothis compound exhibit anti-coronaviral activities at non-cardiotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Mechanism of Action of Low Dose this compound against Human Cytomegalovirus | PLOS Pathogens [journals.plos.org]

- 12. This compound inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell cycle G2/M arrest through an S phase-dependent mechanism by HIV-1 viral protein R - PMC [pmc.ncbi.nlm.nih.gov]

Emetine's Antiviral Properties: A Foundational Guide for Researchers

An In-depth Technical Guide on the Core Antiviral Mechanisms and Foundational Studies of Emetine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an isoquinoline alkaloid derived from the ipecacuanha plant, has a long history of medicinal use, primarily as an anti-protozoal agent.[1] In recent years, a substantial body of research has illuminated its potent, broad-spectrum antiviral activity against a diverse range of DNA and RNA viruses.[2][3] This has led to a renewed interest in this compound as a potential therapeutic candidate, particularly in the context of emerging viral threats. This technical guide provides a comprehensive overview of the foundational studies on this compound's antiviral properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity, often in the nanomolar range, against a wide array of viruses. The following tables summarize the in vitro efficacy of this compound, presenting key quantitative data such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference(s) |

|---|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.46 | >20 | >43 | [4] |

| SARS-CoV-2 | Vero cells | 0.00771 | - | - | [1] |

| SARS-CoV | Vero E6 | 0.051 | >10 | >196 | [1] |

| MERS-CoV | Vero E6 | 0.014 | >10 | >714 | [1] |

| HCoV-OC43 | Vero E6 | 0.04 | >100 | ~2500 | [5] |

| HCoV-NL63 | - | 0.12 | - | - |[6] |

Table 2: Antiviral Activity of this compound against Flaviviruses and Other RNA Viruses | Virus Family | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI | Reference(s) | |---|---|---|---|---|---| | Flaviviridae | Dengue Virus (DENV 1-4) | Huh-7 | - | >10 | - |[7] | | Flaviviridae | Zika Virus (ZIKV) | SNB-19 | <42 | 0.086 | >2 | | | Filoviridae | Ebola Virus (EBOV) | Vero E6 | - | - | - |[1] | | Enterovirus | Enterovirus A71 (EV-A71) | RD | 49 | 10 | 204 |[1] | | Enterovirus | Enterovirus D68 | RD | 19 | 10 | 526 |[1] | | Enterovirus | Echovirus-6 | RD | 45 | 10 | 222 |[1] | | Enterovirus | Coxsackievirus A16 | RD | 83 | 10 | 120 |[1] | | Enterovirus | Coxsackievirus B | RD | 51 | 10 | 196 |[1] | | Paramyxoviridae | Peste des petits ruminants virus (PPRV) | Vero | - | - | - |[2] | | Paramyxoviridae | Newcastle disease virus (NDV) | Vero | - | - | - |[2] | | Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | PBMCs | 30 | - | - |[8] |

Table 3: Antiviral Activity of this compound against DNA Viruses | Virus Family | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI | Reference(s) | |---|---|---|---|---|---| | Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 40 | 8 | 200 |[1] | | Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HFF | - | - | - |[1] | | Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | HFF | - | - | - |[1] | | Herpesviridae | Bovine Herpesvirus 1 (BHV-1) | MDBK | - | - | - |[2] | | Poxviridae | Buffalopox virus (BPXV) | Vero | - | - | - |[2] |

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through multiple mechanisms, primarily by targeting host cellular processes that are essential for viral replication. This host-directed activity is a key attribute, as it presents a higher barrier to the development of viral resistance.

Inhibition of Protein Synthesis

The most well-documented mechanism of this compound's antiviral action is the inhibition of eukaryotic protein synthesis.[5][9] this compound binds to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation. This leads to a general shutdown of protein synthesis in the host cell, which consequently prevents the production of viral proteins necessary for replication and assembly.

One specific host-directed pathway targeted by this compound in the context of coronaviruses is the ERK/MNK1/eIF4E signaling pathway . SARS-CoV-2 has been shown to exploit this pathway for its replication. This compound disrupts the binding of viral mRNA to the eukaryotic translation initiation factor 4E (eIF4E), a critical step for the initiation of cap-dependent translation of viral proteins.

Caption: this compound inhibits SARS-CoV-2 replication by disrupting the ERK/MNK1/eIF4E signaling pathway.

Inhibition of Viral Entry and Replication

Beyond its impact on protein synthesis, this compound has been shown to interfere with other stages of the viral life cycle. For instance, in studies with Zika virus (ZIKV) and Ebola virus (EBOV), this compound was found to inhibit viral entry and replication through two distinct mechanisms:

-

Inhibition of Viral Polymerase Activity: this compound directly inhibits the RNA-dependent RNA polymerase (RdRp) activity of ZIKV's non-structural protein 5 (NS5).[10]

-

Disruption of Lysosomal Function: this compound can interfere with lysosomal function, which is crucial for the entry of some viruses into the host cell.

Disruption of Protein-Protein Interactions

In the case of Human Cytomegalovirus (HCMV), this compound's antiviral activity is linked to its ability to disrupt the interaction between the host proteins MDM2 and p53. This interaction is exploited by the virus for its replication. This compound's intervention restores p53's tumor-suppressive functions, which can include inducing apoptosis in infected cells, thereby limiting viral spread.

Caption: this compound disrupts the HCMV-induced interaction between MDM2 and p53, inhibiting viral replication.

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently cited in the foundational studies of this compound's antiviral properties.

General Experimental Workflow for Antiviral Efficacy

A typical workflow to assess the antiviral activity of a compound like this compound involves a series of in vitro assays.

Caption: A general experimental workflow for evaluating the antiviral efficacy of a compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[11][12]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates.

-

Virus stock of known titer.

-

This compound stock solution.

-

Culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium.

-

Infection: Aspirate the culture medium from the cells and infect the monolayer with a predetermined amount of virus (typically to produce 50-100 plaques per well) in the presence of varying concentrations of this compound. Include a virus-only control (no this compound) and a cell-only control (no virus or this compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Carefully remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-4 days), which is virus and cell-type dependent.

-

Staining: Fix the cells with a solution like 10% formalin and then stain with crystal violet solution. Gently wash the wells with water to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.[13]

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious progeny virus.[14][15]

Objective: To quantify the reduction in the titer of infectious virus produced in the presence of this compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock.

-

This compound stock solution.

-

Culture medium.

Procedure:

-

Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a defined multiplicity of infection (MOI). After the adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

-

Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

-

Analysis: Compare the viral titers from the this compound-treated wells to the untreated control wells to determine the extent of viral yield reduction.

Western Blot Analysis for Viral Proteins

Western blotting is used to detect and quantify specific viral proteins in infected cell lysates.[16][17]

Objective: To assess the effect of this compound on the expression of viral proteins.

Materials:

-

Infected cell lysates (treated and untreated with this compound).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the viral proteins of interest.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Lyse the infected cells (both this compound-treated and untreated) and determine the total protein concentration.

-

Gel Electrophoresis: Separate the proteins in the lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponding to the viral proteins is proportional to their abundance.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to study protein-protein interactions, such as the MDM2-p53 interaction.[18][19]

Objective: To determine if this compound disrupts the interaction between two specific proteins.

Materials:

-

Cell lysates from infected cells (treated and untreated with this compound).

-

Primary antibody against one of the proteins of interest (the "bait").

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Western blot reagents.

Procedure:

-

Lysate Preparation: Prepare cell lysates under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the lysate with the primary antibody against the bait protein. Add the protein A/G beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the other protein of interest (the "prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein. A reduction in the prey protein band in the this compound-treated sample would suggest that this compound disrupts this interaction.

Conclusion

The foundational studies on this compound have established it as a potent, broad-spectrum antiviral agent with a multifaceted mechanism of action. Its ability to target host cellular processes, particularly protein synthesis, presents a significant advantage in overcoming viral resistance. The quantitative data from numerous in vitro studies highlight its efficacy at low concentrations against a wide range of clinically relevant viruses. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its analogs as potential antiviral therapeutics. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the fight against viral diseases.

References

- 1. Different Aspects of this compound’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]